
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile is an organic compound that features an indole ring fused to an ethene moiety with three nitrile groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of indole derivatives with ethene tricarbonitrile under specific conditions. The reaction often requires a catalyst and may be carried out under inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which (1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
(1H-Indol-3-yl)ethene-1,1,2-tricarbonitrile: shares similarities with other indole derivatives and nitrile-containing compounds.
Indole-3-acetonitrile: Another indole derivative with a nitrile group, used in plant growth regulation.
3-Cyanoindole: An indole derivative with a single nitrile group, used in organic synthesis.
Propiedades
Número CAS |
1214-09-1 |
|---|---|
Fórmula molecular |
C13H6N4 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
2-(1H-indol-3-yl)ethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C13H6N4/c14-5-9(6-15)11(7-16)12-8-17-13-4-2-1-3-10(12)13/h1-4,8,17H |
Clave InChI |
OXWKGNTUTLLMEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(=C(C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


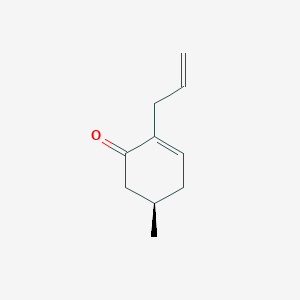
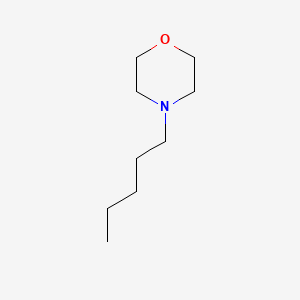
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)
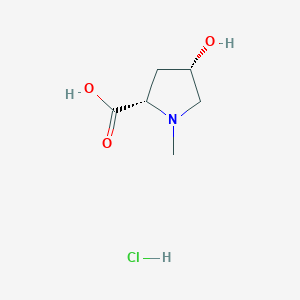


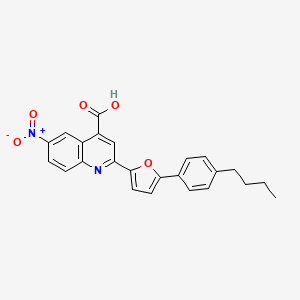

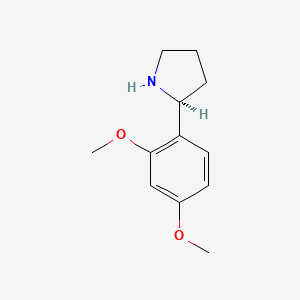
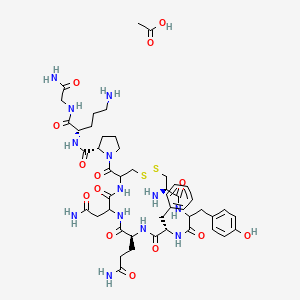
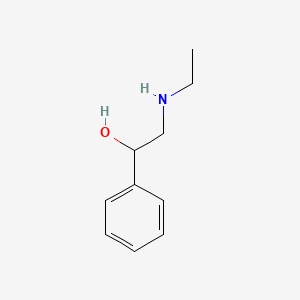
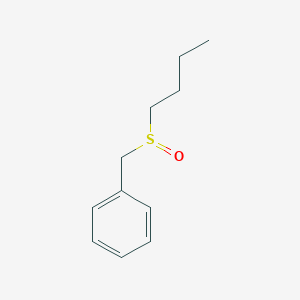
![1-Phosphabicyclo[2.2.2]octane](/img/structure/B14750799.png)
